molecular formula C11H9NO2 B14445396 2(5H)-Furanone, 3-methyl-5-(phenylimino)- CAS No. 75066-65-8

2(5H)-Furanone, 3-methyl-5-(phenylimino)-

Cat. No.: B14445396
CAS No.: 75066-65-8
M. Wt: 187.19 g/mol
InChI Key: GAEZDJPCIUSYAQ-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-methyl-5-(phenylimino)- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group This particular compound is characterized by the presence of a methyl group at the 3-position and a phenylimino group at the 5-position of the furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-methyl-5-(phenylimino)- typically involves the reaction of 3-methyl-2(5H)-furanone with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the formation of the imine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-methyl-5-(phenylimino)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenylimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2(5H)-Furanone, 3-methyl-5-(phenylimino)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-methyl-5-(phenylimino)- involves its interaction with specific molecular targets. The phenylimino group can participate in hydrogen bonding and π-π interactions, which may influence the compound’s binding affinity to biological targets. Additionally, the furanone ring can undergo various chemical transformations, contributing to its overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 3-methyl-5-(phenylamino)-: Similar structure but with an amino group instead of an imino group.

    2(5H)-Furanone, 3-methyl-5-(phenylhydrazono)-: Contains a hydrazono group instead of an imino group.

    2(5H)-Furanone, 3-methyl-5-(phenylazo)-: Features an azo group in place of the imino group.

Uniqueness

2(5H)-Furanone, 3-methyl-5-(phenylimino)- is unique due to the presence of the phenylimino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-5-phenyliminofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-7-10(14-11(8)13)12-9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEZDJPCIUSYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C2)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442037
Record name 2(5H)-Furanone, 3-methyl-5-(phenylimino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75066-65-8
Record name 2(5H)-Furanone, 3-methyl-5-(phenylimino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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